molecular formula C19H21FN2O B1327353 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-09-0

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327353
CAS No.: 898783-09-0
M. Wt: 312.4 g/mol
InChI Key: VWRXMBUMYYPGFL-UHFFFAOYSA-N
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Description

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C19H21FN2O and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Research

A study by Belluti et al. (2014) explored the development of multipotent agents against β-secretase (BACE-1) and acetylcholinesterase (AChE) for Alzheimer's disease (AD). They utilized the structure of fluorinated benzophenone as a starting point, leading to the synthesis of a series of 3-fluoro-4-hydroxy- analogues. Among these, certain derivatives exhibited balanced micromolar potency against the selected targets, suggesting their potential as effective anti-AD drug candidates (Belluti et al., 2014).

Environmental Impact and Endocrine Disruption

Watanabe et al. (2015) investigated the metabolism of benzophenone-3 (BP-3) by liver microsomes and its estrogenic and anti-androgenic activities. BP-3, a widely used UV-filter, was found to be metabolized into various metabolites, some exhibiting stronger estrogenic activity. This study highlights the potential environmental and health impacts of BP-3 due to its endocrine-disrupting effects (Watanabe et al., 2015).

Photocatalytic Degradation and Water Treatment

Cao et al. (2021) examined the oxidation process of BP-3 in aqueous solution by potassium permanganate. Their study evaluated factors influencing BP-3 degradation efficiency and suggested that this technique significantly reduces acute and chronic toxicities, making it a promising method for BP-3 removal in water treatment processes (Cao et al., 2021).

Tumor Growth Inhibition and Anti-Cancer Research

Mohammed and Khanum (2018) focused on the angiopreventive and in vitro tumor inhibition activities of novel synthetic benzophenone analogs. Their study revealed that certain benzophenone analogs, especially those substituted with methyl, chloro, and fluoro groups, showed significant potential in inhibiting tumor growth, indicating their relevance in anti-cancer drug development (Mohammed & Khanum, 2018).

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRXMBUMYYPGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643874
Record name (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-09-0
Record name (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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